Tetrahydro-2-(2-propynyloxy)-2H-pyran

Organic Synthesis Analytical Chemistry Procurement Specification

Tetrahydro-2-(2-propynyloxy)-2H-pyran (CAS 6089-04-9), also known as propargyl alcohol tetrahydropyranyl ether, is an organic liquid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. It is primarily employed as a protected propargyl alcohol equivalent in organic synthesis, wherein the tetrahydropyranyl (THP) group masks the hydroxyl moiety while preserving the terminal alkyne's reactivity for downstream functionalization.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 6089-04-9
Cat. No. B147309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2-(2-propynyloxy)-2H-pyran
CAS6089-04-9
SynonymsTetrahydro-2-(2-propyn-1-yloxy)-2H-pyran;  Tetrahydro-2-(2-propynyloxy)-2H-pyran;  Tetrahydro-2-(2-propynyloxy)pyran;  (2-Propynyloxy)tetrahydropyran;  (±)-Tetrahydro-2-(2-propynyloxy)-2H-pyran;  1-(2’-Tetrahydropyranyloxy)-2-propyne;  1-(Tetrahydro-2H-pyr
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC#CCOC1CCCCO1
InChIInChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2
InChIKeyHQAXHIGPGBPPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-2-(2-propynyloxy)-2H-pyran (CAS 6089-04-9): Procurement-Relevant Physical and Spectroscopic Specifications


Tetrahydro-2-(2-propynyloxy)-2H-pyran (CAS 6089-04-9), also known as propargyl alcohol tetrahydropyranyl ether, is an organic liquid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol [1]. It is primarily employed as a protected propargyl alcohol equivalent in organic synthesis, wherein the tetrahydropyranyl (THP) group masks the hydroxyl moiety while preserving the terminal alkyne's reactivity for downstream functionalization [2]. Its value proposition for procurement is defined by quantifiable physical properties—specifically a density of 0.997 g/mL at 25 °C, a refractive index (n²⁰/D) of 1.458, and a boiling point of 63-65 °C at 9 mmHg—which enable unambiguous identity verification and purity assessment .

Why Tetrahydro-2-(2-propynyloxy)-2H-pyran Cannot Be Interchanged with Other THP-Protected Alcohols or Propargyl Derivatives


Tetrahydro-2-(2-propynyloxy)-2H-pyran is not a generic commodity reagent; its procurement requires exacting specification. It combines the orthogonal reactivity of a terminal alkyne for click chemistry and cross-coupling with the acid-labile THP protecting group for orthogonal deprotection strategies . Substitution with alternative propargyl alcohol protecting groups—such as silyl ethers (e.g., TMS-propargyl alcohol) or unmodified propargyl alcohol—introduces either lower thermal stability or incompatibility with basic/acidic reaction conditions [1]. Furthermore, the documented physical properties (density, refractive index) are essential quality control metrics; procurement of material with deviating density (e.g., 0.887 g/cm³ as reported in some non-verified sources ) would indicate an unacceptable purity or identity issue that compromises reproducible synthetic outcomes.

Quantitative Procurement Benchmarks: Comparative Physical, Purity, and Synthetic Performance Data for Tetrahydro-2-(2-propynyloxy)-2H-pyran


Commercial Purity Grade Benchmarking: Differentiating 97%, 98%, and ≥99% (GC) Material for Reproducible Synthesis

The procurement value of Tetrahydro-2-(2-propynyloxy)-2H-pyran is directly tied to its purity grade, which must be specified and verified by GC. Commercial suppliers offer material at minimum purities of 97.0% (GC), 98% (GC), and ≥99% (GC) [1]. This graded purity is not arbitrary; for reactions where this compound serves as a protected alkyne nucleophile, the presence of unreacted propargyl alcohol or other impurities can quench sensitive organometallic intermediates or lead to side-product formation. Procurement of ≥99% (GC) material offers a quantifiable 1-2% absolute reduction in total impurities compared to 97% (GC) material , a difference that is critical for multi-step sequences where yield losses compound.

Organic Synthesis Analytical Chemistry Procurement Specification

Synthetic Yield Comparison: Acid-Catalyzed THP Protection of Propargyl Alcohol

The synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran from propargyl alcohol and 3,4-dihydro-2H-pyran under acid catalysis is a well-established protocol with documented, reproducible yields. One literature procedure reports a 97.2% isolated yield after standard workup and concentration [1], while another reports a 90% yield after chromatographic purification [2]. These yields compare favorably to the broader class of THP protection of unactivated alcohols, where yields can be highly substrate-dependent and often require extended reaction times [3]. The consistently high yield (>90%) for this specific compound is a quantifiable metric that supports its selection as a reliable building block over custom-synthesized, unoptimized THP-protected propargyl alcohol.

Protecting Group Chemistry Synthetic Methodology Process Optimization

Physical Property Verification: Density and Refractive Index as Identity and Purity Benchmarks

The compound's physical properties are tightly defined, providing a quantifiable benchmark for incoming quality control. The accepted density is 0.997 g/mL at 25 °C and refractive index (n²⁰/D) is 1.458 . These values are consistently reported across authoritative databases and primary vendors . In contrast, non-verified or lower-quality sources may report a density of 0.887 g/cm³ , a discrepancy of approximately 11%. This deviation serves as a practical, quantitative red flag: material with a measured density differing by more than ±0.02 g/mL from the 0.997 g/mL benchmark should be rejected, as it indicates the presence of significant impurities or a different compound entirely, precluding its use in sensitive synthetic applications.

Quality Control Analytical Chemistry Procurement Verification

¹H NMR Spectroscopic Signature for Identity Confirmation

¹H NMR spectroscopy provides a definitive, quantitative fingerprint for confirming the identity and purity of Tetrahydro-2-(2-propynyloxy)-2H-pyran. The anomeric proton (the acetal CH) appears as a characteristic triplet at δ 4.83 ppm (J = 3.0 Hz) in CDCl₃, while the terminal alkyne proton resonates as a triplet at δ 2.41 ppm (J = 2.2-2.4 Hz) [1]. This distinct spectral pattern—specifically the well-resolved alkyne CH and the acetal CH—differentiates it from other common THP ethers (e.g., THP-O-Alkyl), which lack the alkyne proton signal. Procurement specifications should require a certificate of analysis (CoA) with a ¹H NMR spectrum matching these exact chemical shifts and coupling constants; any deviation indicates either incorrect structure or significant contamination.

Analytical Chemistry Spectral Database Quality Assurance

Specific Synthetic Application: Documented Use in the Preparation of 1,3-Dienyl Acetal

Beyond its general use as a protected propargyl nucleophile, this compound has a specific, literature-documented application in the synthesis of 1,3-dienyl acetals . While a direct yield comparison for this specific transformation is not provided, the fact that this compound is the cited reagent establishes a proven synthetic pathway. This documented utility offers a concrete, reproducible starting point for researchers, in contrast to using a non-standard or generic propargyl derivative that would require method development and optimization. The existence of a published procedure using this exact compound reduces the risk and time investment associated with adopting a new reagent for this class of transformation.

Organic Synthesis Reaction Methodology Building Block Utility

Tetrahydro-2-(2-propynyloxy)-2H-pyran: Evidence-Backed Application Scenarios for Strategic Procurement


Quality Control Verification: Incoming Material Acceptance Testing

Upon receipt, the material's density should be verified using a calibrated pycnometer or density meter at 25 °C. The measured density must be 0.997 ± 0.005 g/mL. A deviation greater than ±0.02 g/mL, particularly a lower value approaching 0.887 g/cm³, is a quantitative rejection criterion as it signifies unacceptable purity or misidentification . Concurrently, a ¹H NMR spectrum (in CDCl₃) should be acquired and compared to the reference spectrum. The presence of a triplet at δ 2.41 ppm (terminal alkyne) and a triplet at δ 4.83 ppm (acetal proton) with the specified coupling constants is mandatory for batch acceptance [1].

High-Fidelity Multi-Step Synthesis: Use of ≥99% (GC) Grade Material

For complex synthetic sequences requiring high overall yield and minimal side-product formation, the procurement of ≥99% (GC) purity grade material is justified . This grade provides a quantifiable 2% absolute purity advantage over the 97% (GC) grade, minimizing the carry-through of impurities that could interfere with subsequent transformations or complicate chromatographic purification. This is particularly critical when the compound is used as a protected nucleophile in sensitive organometallic reactions, where trace impurities can quench catalysts or reactive intermediates.

Reproducible Method Development: Leveraging Documented 1,3-Dienyl Acetal Synthesis

Researchers seeking to synthesize 1,3-dienyl acetals should procure this specific compound, as it has a direct, albeit yield-unquantified, literature precedent for this exact transformation . Using this documented reagent eliminates the need for screening and optimizing alternative protected propargyl alcohols, thereby accelerating the research timeline and increasing confidence in method transferability. The alternative—synthesizing or procuring a different propargyl derivative—introduces uncertainty and requires additional validation experiments.

Cost-Effective In-House Synthesis: Replicating the 97.2% Yield Protocol

For laboratories with in-house synthetic capabilities and high-volume needs, the procurement of propargyl alcohol and 3,4-dihydro-2H-pyran to synthesize this compound is a viable alternative. The literature reports a reproducible 97.2% isolated yield under standard conditions [2]. This high-yielding procedure ensures that the cost of in-house synthesis is predictable and efficient, making it a favorable option when the cost per gram from commercial suppliers is prohibitive for the required scale. This yield benchmark can be used to validate in-house process performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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